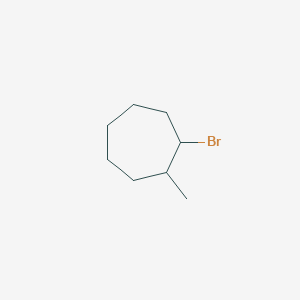

1-Bromo-2-methylcycloheptane

Description

General Overview of Organic Halides in Contemporary Chemical Research

Organic halides, also known as haloalkanes, are a fundamental class of organic compounds characterized by a halogen atom (fluorine, chlorine, bromine, or iodine) bonded to a saturated carbon atom. ijrpr.comnguyenstarch.comteachy.app These compounds are pivotal in the field of organic chemistry due to their versatile reactivity and wide-ranging applications. ijrpr.com They serve as crucial building blocks and intermediates in organic synthesis, facilitating the construction of more complex molecules. ijrpr.comnguyenstarch.com The unique chemical properties of organic halides, such as the electrophilicity of the carbon atom bonded to the halogen and the ability of the halogen to act as a leaving group, make them indispensable in a variety of chemical transformations. ijrpr.comnumberanalytics.com

The significance of organic halides extends across numerous sectors, including the pharmaceutical, agrochemical, and materials science industries. ijrpr.comteachy.appteachy.app In medicinal chemistry, many drug molecules incorporate halogen atoms, which can influence their biological activity and metabolic stability. teachy.appteachy.app In agriculture, organic halides are components of certain pesticides. teachy.app Furthermore, in materials science, they are used in the synthesis of polymers and other functional materials. ijrpr.comteachy.app

The reactivity of alkyl halides is a cornerstone of organic chemistry education and research. They are well-known for undergoing nucleophilic substitution reactions, where a nucleophile replaces the halogen atom. nguyenstarch.comnumberanalytics.com These reactions can proceed through two primary mechanisms: SN1 (unimolecular nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution). numberanalytics.com The specific mechanism is influenced by factors such as the structure of the alkyl group, the nature of the nucleophile, the leaving group, and the solvent. numberanalytics.com Alkyl halides also participate in elimination reactions, typically in the presence of a strong base, to form alkenes. The continuous exploration of the synthesis, reactivity, and applications of organic halides remains a dynamic and important area of chemical research. ijrpr.comnguyenstarch.com

Significance of the Cycloheptane (B1346806) Framework in Organic Synthesis and Mechanistic Studies

The cycloheptane ring, a seven-membered carbocycle, presents unique conformational flexibility and reactivity that make it a significant framework in organic synthesis and mechanistic studies. wikipedia.org Unlike the more rigid cyclohexane (B81311) ring, cycloheptane exists in a dynamic equilibrium between several conformations, including the twist-chair and twist-boat forms. This conformational mobility can influence the stereochemical outcome of reactions and provides a unique template for the synthesis of complex molecules.

In the realm of organic synthesis, the cycloheptane framework is a key structural motif in a number of natural products and biologically active compounds. The development of synthetic methodologies to construct and functionalize the cycloheptane ring is an active area of research. rsc.orgresearchgate.net For instance, enantioselective synthesis strategies have been developed to access fully functionalized cycloheptane cores for the synthesis of complex natural products. rsc.orgresearchgate.net Ring-expansion reactions and intramolecular cyclizations are common strategies for constructing the seven-membered ring.

From a mechanistic perspective, the study of reactions involving cycloheptane derivatives provides valuable insights into the interplay of steric and electronic effects in medium-sized rings. The transannular interactions that can occur in cycloheptane systems can lead to unexpected reaction pathways and product distributions. Furthermore, the introduction of substituents on the cycloheptane ring can significantly alter its conformational preferences and reactivity, making it a valuable system for studying reaction mechanisms.

Research Context of Substituted Halocycloheptanes: The Case of 1-Bromo-2-methylcycloheptane

Substituted halocycloheptanes, such as this compound, are valuable substrates for investigating the stereochemical and mechanistic aspects of reactions on a seven-membered ring. The presence of both a halogen and an alkyl group on the cycloheptane framework introduces stereocenters and influences the conformational equilibrium of the ring.

The synthesis of this compound can be achieved through various methods, including the bromination of 1-methylcycloheptene (B74865). juliethahn.com The regioselectivity and stereoselectivity of this reaction are of significant interest. For example, the addition of hydrogen bromide (HBr) to 1-methylcycloheptene can proceed via either a Markovnikov or anti-Markovnikov pathway, depending on the reaction conditions. juliethahn.com The use of HBr in the absence of peroxides typically leads to the Markovnikov product, while the presence of peroxides initiates a free-radical mechanism, resulting in the anti-Markovnikov product. juliethahn.com

The stereochemistry of this compound is complex, with the potential for both cis and trans diastereomers, each of which can exist as a pair of enantiomers. The relative stability of the different conformers of these diastereomers is a subject of conformational analysis. The interplay between the steric demands of the bromine and methyl groups and the inherent flexibility of the cycloheptane ring determines the preferred conformations.

The reactions of this compound, particularly nucleophilic substitution and elimination reactions, provide a platform for studying the competition between these pathways in a cycloheptane system. The stereochemical outcome of these reactions is of particular interest, as it can provide insights into the reaction mechanism and the conformational behavior of the transition states.

| Property | Value |

| Molecular Formula | C₇H₁₃Br |

| Molecular Weight | 177.085 g/mol |

| CAS Number | 6294-39-9 |

Structure

3D Structure

Properties

Molecular Formula |

C8H15Br |

|---|---|

Molecular Weight |

191.11 g/mol |

IUPAC Name |

1-bromo-2-methylcycloheptane |

InChI |

InChI=1S/C8H15Br/c1-7-5-3-2-4-6-8(7)9/h7-8H,2-6H2,1H3 |

InChI Key |

FQZAOSUGDHWARG-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCCCC1Br |

Origin of Product |

United States |

Stereochemical and Conformational Analysis of 1 Bromo 2 Methylcycloheptane

Fundamental Conformational Landscape of Cycloheptane (B1346806) Systems

The seven-membered cycloheptane ring is significantly more flexible than its well-studied cyclohexane (B81311) counterpart. This flexibility gives rise to a complex potential energy surface with multiple low-energy conformations.

Twist-Chair, Boat, and Chair Conformers and Their Energy Profiles

Unlike cyclohexane, which has a single, highly stable chair conformation, cycloheptane exists as a dynamic equilibrium of several conformers. The two primary families of conformations are the chair and boat forms. Within these families, the most stable arrangements are the twist-chair (TC) and the twist-boat (TB).

The twist-chair is generally considered the global minimum energy conformation for unsubstituted cycloheptane. scispace.com The chair (C) and boat (B) conformations themselves are not energy minima; they represent transition states between their respective twist forms. researchgate.net The chair conformation suffers from eclipsing interactions, while the boat form experiences steric hindrance between "flagpole" hydrogens. libretexts.org By twisting, the ring relieves these strains. Molecular mechanics calculations have indicated that the twist-chair is the most stable form for an isolated cycloheptane ring. scispace.com

| Conformer Family | Specific Conformation | Relative Energy (kcal/mol) | Stability Notes |

| Chair | Twist-Chair (TC) | 0 (Global Minimum) | Most stable conformer, minimizes both torsional and angle strain. |

| Chair (C) | ~1.4 - 2.0 | Higher energy; a transition state for TC interconversion. researchgate.net | |

| Boat | Twist-Boat (TB) | ~1.2 - 1.5 | A local energy minimum, more stable than the boat. |

| Boat (B) | ~2.0 - 2.7 | Higher energy transition state for TB interconversion; suffers from flagpole interactions. libretexts.org |

Table 1: Approximate relative energies of cycloheptane conformers. Actual values can vary based on the computational method.

Pseudorotation Pathways and Conformational Interconversion Barriers

The interconversion between these conformers does not occur through a simple ring flip as in cyclohexane. Instead, cycloheptane undergoes a complex, low-energy process called pseudorotation. scispace.com This process involves continuous small changes in dihedral angles, allowing the ring to fluidly move between various twist-chair and twist-boat forms without passing through high-energy planar states.

The energy barriers for these interconversions are relatively low. The barrier for the twist-chair to twist-boat conversion is approximately 5-8 kcal/mol. This low barrier means that at room temperature, cycloheptane and its derivatives are conformationally mobile, existing as a rapid equilibrium of multiple forms.

Stereoelectronic and Steric Effects of Bromo and Methyl Substituents on Cycloheptane Ring Conformation

The introduction of substituents like bromine and a methyl group at the C1 and C2 positions dramatically influences the conformational equilibrium of the cycloheptane ring.

Positional Isomerism and Diastereomeric Relationships in 1-Bromo-2-methylcycloheptane

The compound this compound has two adjacent stereocenters (at C1 and C2). This gives rise to a total of 2^2 = 4 stereoisomers. pearson.com These stereoisomers exist as two pairs of enantiomers. The relationship between a stereoisomer from one pair and a stereoisomer from the other pair is diastereomeric.

The four stereoisomers are:

(1R, 2R)-1-Bromo-2-methylcycloheptane

(1S, 2S)-1-Bromo-2-methylcycloheptane

(1R, 2S)-1-Bromo-2-methylcycloheptane

(1S, 2R)-1-Bromo-2-methylcycloheptane

The (1R, 2R) and (1S, 2S) isomers are enantiomers of each other and are designated as the trans diastereomer. The (1R, 2S) and (1S, 2R) isomers are also enantiomers and are designated as the cis diastereomer. Diastereomers, such as the cis and trans forms, have different physical properties and energies. pearson.com

Analysis of Axial versus Equatorial Preferences for Substituents

Due to the flexibility of the cycloheptane ring, the terms "axial" and "equatorial" are less rigidly defined than in cyclohexane. However, positions can be classified as axial-like (pointing roughly perpendicular to the mean plane of the ring) or equatorial-like (pointing roughly outwards from the periphery of the ring).

The conformational preference of a substituent is largely determined by steric hindrance. Substituents generally prefer equatorial-like positions to minimize unfavorable steric interactions with other atoms on the ring, analogous to the 1,3-diaxial interactions in cyclohexane. ucalgary.cafiveable.me

To quantify this preference, A-values (conformational free energy differences) from cyclohexane systems are often used as a proxy. wikipedia.org

| Substituent | A-value (kcal/mol) in Cyclohexane | Implication for Steric Bulk |

| -CH₃ (Methyl) | 1.74 | Significant preference for the equatorial position. wikipedia.org |

| -Br (Bromo) | 0.38 - 0.43 | Modest preference for the equatorial position. masterorganicchemistry.com |

Table 2: A-values for methyl and bromo substituents, indicating their preference for the equatorial position in a cyclohexane chair conformation.

The larger A-value for the methyl group (1.74 kcal/mol) compared to the bromine atom (~0.43 kcal/mol) indicates that the methyl group is considered sterically bulkier and has a much stronger preference for an equatorial-like position. wikipedia.orgmasterorganicchemistry.com The smaller preference for bromine is partly due to the longer carbon-bromine bond length, which moves the atom further from the ring and reduces steric clash. masterorganicchemistry.com

Theoretical Approaches to Conformational Elucidation

Given the complexity and fluxional nature of the cycloheptane ring, theoretical and computational methods are indispensable tools for understanding its conformational landscape.

Molecular Mechanics (MM): Methods like MM2 and MMFF94 are often the first step. They provide a rapid way to explore the potential energy surface and identify low-energy conformers. MM calculations have been successfully used to show that the twist-chair is the most stable form of isolated cycloheptane. scispace.com

Density Functional Theory (DFT): For more accurate energy calculations and geometric optimizations, DFT methods are widely employed. researchgate.net Functionals such as B3LYP or M06-2X, combined with appropriate basis sets (e.g., cc-pVDZ or 6-311+G*), can provide reliable relative energies of different conformers and the barriers between them. biomedres.usacs.org DFT is also used to calculate vibrational frequencies, which can be compared with experimental IR and Raman spectra to confirm the presence of specific conformers. researchgate.net

Ab Initio Methods: High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2), can be used for even greater accuracy, though at a higher computational cost. These methods are often used to benchmark the results from DFT and MM calculations. acs.org

These computational approaches allow for a detailed mapping of the potential energy surface, prediction of the most stable conformations for the various diastereomers of this compound, and estimation of the energy barriers for pseudorotation, providing insights that are often difficult to obtain through experimental means alone.

Application of Quantum Chemical Calculations (e.g., Density Functional Theory, Møller-Plesset Perturbation Theory) for Conformational Energy Minimization

The conformational landscape of this compound is complex due to the flexibility of the seven-membered ring and the presence of two stereocenters. Quantum chemical calculations are powerful tools to investigate the relative stabilities of different conformations and to identify the global energy minimum. Among the most widely used methods are Density Functional Theory (DFT) and Møller-Plesset Perturbation Theory (MP).

DFT methods are a computationally efficient way to include electron correlation, which is crucial for accurate energy predictions. The choice of the functional and basis set is critical for obtaining reliable results. For a molecule like this compound, a functional that can adequately describe dispersion interactions, such as B3LYP-D3, would be appropriate, paired with a basis set of at least double-zeta quality, like 6-31G(d,p). The process of conformational energy minimization using DFT would involve:

Initial Structure Generation: A systematic or random conformational search is performed to generate a wide range of possible chair, boat, and twist-chair/twist-boat conformations for all possible stereoisomers (cis and trans).

Geometry Optimization: Each of these initial structures is then subjected to geometry optimization, where the energy of the molecule is minimized with respect to the coordinates of its atoms. This process leads to the nearest local energy minimum on the potential energy surface.

Frequency Calculations: To confirm that the optimized structures are true minima and not saddle points (transition states), frequency calculations are performed. A true minimum will have no imaginary frequencies.

Relative Energy Calculation: The electronic energies of all the optimized conformers are then compared to determine their relative stabilities. The conformer with the lowest energy is the most stable.

Møller-Plesset Perturbation Theory, particularly at the second order (MP2), is a higher-level ab initio method that often provides more accurate results than DFT, especially for systems where electron correlation is significant. fiveable.mewikipedia.orgq-chem.comsmu.edu However, MP2 calculations are computationally more expensive. fiveable.mesmu.edu For this compound, single-point MP2 energy calculations on the DFT-optimized geometries can provide a more refined ranking of the conformational energies.

The expected results from these calculations would be a detailed map of the potential energy surface of this compound, identifying the most stable conformers and the energy barriers between them. For instance, it is generally observed in substituted cycloalkanes that bulky substituents prefer to occupy equatorial-like positions to minimize steric strain. openochem.orglibretexts.org Therefore, it is anticipated that the most stable conformers of this compound will have the bromine atom and the methyl group in pseudo-equatorial positions.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated by DFT and MP2

| Conformer | DFT (B3LYP-D3/6-31G(d,p)) Relative Energy (kcal/mol) | MP2/6-311+G(d,p) Relative Energy (kcal/mol) |

| Twist-Chair (Br-eq, Me-eq) | 0.00 | 0.00 |

| Twist-Chair (Br-ax, Me-eq) | 1.5 | 1.8 |

| Twist-Chair (Br-eq, Me-ax) | 2.0 | 2.3 |

| Boat (Br-eq, Me-eq) | 3.5 | 4.0 |

Note: This table is illustrative and presents hypothetical data based on general principles of conformational analysis. Actual values would require specific quantum chemical calculations.

Molecular Dynamics Simulations for Dynamic Conformational Behavior

While quantum chemical calculations provide a static picture of the conformational landscape, molecular dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. nih.govmpg.defz-juelich.de MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of conformational transitions and the determination of thermodynamic properties.

An MD simulation of this compound would typically involve the following steps:

System Setup: A starting conformation of the molecule, usually the global minimum energy structure obtained from quantum chemical calculations, is placed in a simulation box. The box is then filled with a suitable solvent, such as water or a non-polar organic solvent, to mimic experimental conditions.

Force Field Selection: A crucial component of MD simulations is the force field, which is a set of parameters that describes the potential energy of the system as a function of the atomic positions. nih.gov For this compound, a force field like GAFF (General Amber Force Field) or CGenFF (CHARMM General Force Field) would be appropriate.

Equilibration: The system is then gradually heated to the desired temperature and the pressure is adjusted to the desired value. This equilibration phase allows the system to relax and reach a stable state.

Production Run: Once the system is equilibrated, a long production run is performed, during which the trajectories of all atoms are saved at regular intervals. This trajectory file contains the raw data for all subsequent analysis.

Analysis: The trajectory can be analyzed to extract a wealth of information about the dynamic conformational behavior of this compound. This includes:

Conformational Transitions: By monitoring key dihedral angles, one can observe transitions between different chair, boat, and twist-chair/twist-boat conformations. The frequency of these transitions provides information about the energy barriers between conformers.

Free Energy Landscapes: Advanced sampling techniques, such as umbrella sampling or metadynamics, can be used in conjunction with MD simulations to construct a free energy landscape of the conformational space. This landscape provides a quantitative measure of the relative populations of different conformers and the free energy barriers for their interconversion.

Time Correlation Functions: The analysis of time correlation functions can provide information about the timescales of different molecular motions, such as ring puckering and substituent rotations.

Table 2: Illustrative Data from a Hypothetical Molecular Dynamics Simulation of this compound

| Property | Value |

| Simulation Time | 100 ns |

| Temperature | 298 K |

| Predominant Conformation | Twist-Chair |

| Average C-Br bond length | 1.95 Å |

| Average C-C-C bond angle | 114° |

| Frequency of ring inversion | 10^8 s^-1 |

Note: This table is for illustrative purposes and the values are hypothetical. Actual data would be obtained from a specific MD simulation.

By combining the insights from both quantum chemical calculations and molecular dynamics simulations, a comprehensive understanding of the stereochemical and conformational properties of this compound can be achieved.

Reactivity and Mechanistic Studies of 1 Bromo 2 Methylcycloheptane

Nucleophilic Substitution Reactions of 1-Bromo-2-methylcycloheptane

Nucleophilic substitution reactions involve the replacement of the bromine atom, a good leaving group, by a nucleophile. These reactions can proceed through either unimolecular (SN1) or bimolecular (SN2) mechanisms, with the preferred pathway depending on the reaction conditions.

The SN1 mechanism is a two-step process initiated by the slow, rate-determining departure of the bromide ion to form a carbocation intermediate. ncert.nic.in In the case of this compound, this initial step would yield a secondary (2°) carbocation. The rate of an SN1 reaction is primarily dependent on the stability of this carbocation intermediate. ncert.nic.inmasterorganicchemistry.com Tertiary carbocations are more stable than secondary ones, which are in turn more stable than primary carbocations. masterorganicchemistry.com

A key feature of carbocation intermediates is their susceptibility to rearrangement to form a more stable species. thieme.demsu.edu The secondary carbocation formed from this compound can undergo a 1,2-hydride shift, where a hydrogen atom from the adjacent carbon (C2) migrates to the positively charged carbon (C1). This rearrangement results in the formation of a more stable tertiary (3°) carbocation at C2. This process is generally rapid and energetically favorable.

The flexible nature of the cycloheptane (B1346806) ring can facilitate such rearrangements. Once the more stable tertiary carbocation is formed, it is rapidly attacked by a nucleophile from either face, leading to a mixture of substitution products. SN1 reactions are typically favored by polar protic solvents, such as water or alcohols, which can stabilize the carbocation intermediate and the leaving group through solvation. libretexts.orgchemistrysteps.com

Table 1: Potential Carbocation Intermediates in SN1 Reaction of this compound

| Intermediate | Structure Description | Stability | Potential Fate |

| Initial Carbocation | Secondary (2°) carbocation at C1 of the cycloheptane ring | Less Stable | Rearrangement via 1,2-hydride shift |

| Rearranged Carbocation | Tertiary (3°) carbocation at C2 of the cycloheptane ring | More Stable | Nucleophilic attack to form substitution product |

The SN2 reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. libretexts.orgchemist.sg This mechanism is highly sensitive to steric hindrance at the reaction center. chemistrysteps.comlibretexts.org For this compound, the bromine is attached to a secondary carbon, which is inherently more sterically hindered than a primary carbon. ncert.nic.in

The presence of the cycloheptane ring and, notably, the adjacent methyl group at the C2 position, further increases the steric bulk around the electrophilic carbon. libretexts.orglibretexts.org This steric hindrance impedes the required backside attack of the nucleophile, making the SN2 pathway slower for this compound compared to less substituted haloalkanes. chemistrysteps.comquora.com

A hallmark of the SN2 mechanism is the inversion of stereochemistry at the reaction center. If the starting material is a single enantiomer, the product will be the opposite enantiomer. This occurs because the nucleophile must attack the carbon atom from the side opposite to the leaving group. quora.com

The competition between SN1 and SN2 pathways for this compound can be controlled by the choice of nucleophile and solvent.

Nucleophile: Strong, unhindered nucleophiles, especially those with a negative charge (e.g., hydroxide, methoxide), favor the SN2 mechanism because the reaction rate depends on the concentration and strength of the nucleophile. libretexts.orglumenlearning.com Weak, neutral nucleophiles (e.g., water, ethanol) favor the SN1 mechanism as they are not strong enough to force a concerted displacement and must wait for the formation of a carbocation. masterorganicchemistry.comkhanacademy.org

Solvent: Polar protic solvents (e.g., water, methanol) favor SN1 reactions because their hydrogen atoms can solvate and stabilize both the leaving group anion and the carbocation intermediate. libretexts.orgchemistrysteps.com Conversely, these solvents can hinder SN2 reactions by forming a "solvent cage" around the nucleophile, reducing its reactivity. libretexts.org Polar aprotic solvents (e.g., acetone, DMSO) are ideal for SN2 reactions as they can solvate the accompanying cation but leave the nucleophile relatively "naked" and highly reactive. chemistrysteps.comlumenlearning.com

Table 2: Conditions Favoring SN1 vs. SN2 for this compound

| Factor | Favors SN1 Pathway | Favors SN2 Pathway |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., OH⁻, RO⁻, CN⁻) savemyexams.com |

| Solvent | Polar Protic (e.g., water, alcohols, acetic acid) ncert.nic.in | Polar Aprotic (e.g., Acetone, DMSO, DMF) lumenlearning.com |

| Substrate | Secondary carbon allows for carbocation formation | Secondary carbon is sterically hindered, slowing the reaction libretexts.org |

| Reaction Rate Law | Rate = k[Substrate] masterorganicchemistry.com | Rate = k[Substrate][Nucleophile] chemist.sg |

Elimination Reactions of this compound

Elimination reactions compete with nucleophilic substitution and result in the formation of an alkene. These reactions involve the removal of the bromine atom and a proton from an adjacent carbon (a β-hydrogen).

The E1 mechanism, like the SN1 mechanism, proceeds through a carbocation intermediate. saskoer.camasterorganicchemistry.com Consequently, E1 reactions are common under conditions that favor SN1: a secondary substrate, a weak nucleophile/base, and a polar protic solvent. khanacademy.org After the formation of the secondary carbocation and its potential rearrangement to a more stable tertiary carbocation, a weak base (often the solvent) abstracts a proton from a carbon adjacent to the positive charge, forming a double bond. libretexts.org

When multiple β-hydrogens are available, the regioselectivity of the E1 reaction is typically governed by Saytzeff's rule . This rule states that the major product will be the more substituted, and therefore more thermodynamically stable, alkene. differencebetween.comchadsprep.com For the rearranged tertiary carbocation of this compound, elimination can lead to two primary products: 1-methylcycloheptene (B74865) (a trisubstituted alkene, the Saytzeff product) and 3-methylcycloheptene (a disubstituted alkene, a Hofmann-type product). The Saytzeff product is generally the major product in E1 reactions. saskoer.calibretexts.org

The E2 mechanism is a concerted, one-step process where a strong base removes a β-hydrogen simultaneously with the departure of the leaving group. reddit.com This pathway requires a specific stereochemical arrangement known as an anti-periplanar geometry , where the β-hydrogen and the leaving group are in the same plane but on opposite sides of the carbon-carbon bond (a dihedral angle of 180°). pearson.comlibretexts.org

In cyclic systems like cycloheptane, this geometric constraint means that both the hydrogen to be removed and the bromine atom must be in axial positions. libretexts.org The conformational flexibility of the seven-membered ring allows it to adopt various chair and boat conformations. The availability of β-hydrogens in the required anti-periplanar (diaxial) arrangement will determine the regiochemical outcome.

Saytzeff Product: To form the more substituted alkene (1-methylcycloheptene), the base must abstract a hydrogen from the C2 carbon. This requires a conformation where the C-H bond at C2 is anti-periplanar to the C-Br bond at C1.

Hofmann Product: To form the less substituted alkene (2-methylcycloheptene), the base must abstract a hydrogen from the C7 carbon. This requires a conformation where a C-H bond at C7 is anti-periplanar to the C-Br bond.

If steric hindrance prevents the base from accessing the necessary hydrogen for the Saytzeff product, or if the required anti-periplanar conformation is energetically unfavorable, the formation of the less substituted Hofmann product can be favored. masterorganicchemistry.comlibretexts.org This is often observed with bulky bases (e.g., potassium tert-butoxide). libretexts.org

Table 3: Comparison of E1 and E2 Pathways for this compound

| Feature | E1 Pathway | E2 Pathway |

| Base Requirement | Weak base (e.g., H₂O, ROH) khanacademy.org | Strong, often bulky base (e.g., RO⁻, t-BuOK) utdallas.edu |

| Mechanism | Two steps, via carbocation intermediate saskoer.ca | One concerted step reddit.com |

| Rate Law | Rate = k[Substrate] masterorganicchemistry.com | Rate = k[Substrate][Base] |

| Stereochemistry | No specific geometric requirement for H and Br | Requires anti-periplanar (diaxial in cyclic systems) arrangement of H and Br libretexts.org |

| Major Product (Regio.) | Typically the more substituted alkene (Saytzeff's Rule) saskoer.cachadsprep.com | Can be Saytzeff or Hofmann, depending on base bulk and stereochemistry libretexts.org |

| Competition | Competes with SN1 reactions | Competes with SN2 reactions |

Investigation of Competing Substitution and Elimination Processes

The reaction of this compound with nucleophiles or bases can proceed through competing substitution (S_N1 and S_N2) and elimination (E1 and E2) pathways. The outcome of these reactions is highly dependent on the nature of the substrate, the strength and concentration of the base/nucleophile, the solvent, and the temperature.

For this compound, a secondary alkyl halide, all four mechanisms are theoretically possible. pressbooks.pub Strong, non-bulky bases tend to favor S_N2 and E2 reactions, while weaker, nucleophilic conditions can promote S_N1 and E1 pathways.

Factors Influencing the S_N2/E2 Competition:

| Factor | Favoring S_N2 | Favoring E2 | Rationale |

| Base/Nucleophile Strength | Strong Nucleophile, Weak Base (e.g., I⁻, RS⁻) | Strong, Sterically Hindered Base (e.g., t-BuOK) | Strong bases are more effective at abstracting a proton for elimination. Steric hindrance around the nucleophile disfavors the backside attack required for S_N2. libretexts.org |

| Solvent | Polar Aprotic (e.g., DMSO, Acetone) | Less Polar Solvents | Polar aprotic solvents solvate the cation but not the anion, increasing the effective nucleophilicity. |

| Temperature | Lower Temperatures | Higher Temperatures | Elimination reactions have a higher activation energy and are more entropically favored, thus being promoted by heat. youtube.com |

| Substrate Structure | Less Steric Hindrance at the Reaction Center | More Steric Hindrance | Increased steric bulk around the electrophilic carbon hinders the S_N2 transition state, making elimination more competitive. |

The stereochemistry of this compound plays a crucial role in the E2 mechanism, which requires an anti-periplanar arrangement of the departing hydrogen and bromine atoms. libretexts.orglibretexts.org Due to the conformational flexibility of the cycloheptane ring, various chair and boat conformers can exist, and the accessibility of an anti-periplanar C-H bond will influence the rate and regioselectivity of the elimination. This can lead to the formation of different isomeric methylcycloheptenes. For instance, elimination can theoretically yield 1-methylcycloheptene, 3-methylcycloheptene, or 7-methylcycloheptene, with the distribution depending on which conformer allows for the necessary orbital alignment for the E2 transition state.

Radical Reactions Involving the Carbon-Bromine Bond of this compound

Beyond ionic pathways, the carbon-bromine bond in this compound can undergo homolytic cleavage to generate radical intermediates. These reactions are typically initiated by heat or light, often in the presence of a radical initiator like azobisisobutyronitrile (AIBN). wikipedia.org

Mechanistic Insights into Carbon-Bromine Bond Homolysis and Radical Intermediates

The C-Br bond is relatively weak and can be cleaved homolytically to produce a bromine radical and a 2-methylcycloheptyl radical. chemistrysteps.comyoutube.com The homolytic bond cleavage is a process where the two electrons in the covalent bond are distributed evenly between the two resulting fragments. libretexts.org

The stability of the resulting 2-methylcycloheptyl radical is a key factor in these reactions. As a secondary radical, it is more stable than a primary radical but less stable than a tertiary radical. This intermediate can then participate in a variety of subsequent reactions.

Strategies for Radical Functionalization and Cyclization

Once formed, the 2-methylcycloheptyl radical can be trapped by various reagents to achieve functionalization of the cycloheptane ring. For instance, in the presence of a hydrogen donor like tributyltin hydride (Bu₃SnH), the radical can be reduced to methylcycloheptane. libretexts.org

More complex transformations can be achieved through radical cyclization reactions. If the 2-methylcycloheptyl radical is generated from a precursor containing an appropriately positioned unsaturated group (e.g., a double or triple bond), intramolecular cyclization can occur to form bicyclic systems. mdpi.com The regioselectivity of these cyclizations is generally governed by Baldwin's rules, with 5-exo-trig and 6-exo-trig cyclizations being kinetically favored.

Transannular Reactions in Cycloheptane Derivatives Featuring a Bromine Substituent

The flexible nature of the seven-membered ring in this compound allows for close spatial proximity of non-adjacent atoms, leading to the possibility of transannular reactions. These are intramolecular reactions that form a bond across the ring.

Mechanistic Investigations of Intramolecular Cyclizations and Transannular Interactions

In solvolysis reactions of cycloheptyl derivatives, the formation of a carbocation intermediate can be influenced by transannular interactions. For example, a hydride shift from a carbon atom on the opposite side of the ring to the carbocation center can lead to the formation of a more stable carbocation. This phenomenon, known as a transannular hydride shift, can result in the formation of rearranged products. pearson.com

In the case of this compound, ionization to a secondary carbocation could be followed by a transannular hydride shift to generate a more stable tertiary carbocation, which would then be trapped by the solvent.

Influence of Ring Strain and Substituent Effects on Transannular Pathways

The conformational preferences of the cycloheptane ring are influenced by a combination of angle strain, torsional strain, and transannular strain. The molecule adopts conformations that minimize these strains. The presence of a methyl group and a bromine atom will further influence the conformational equilibrium.

The likelihood of a transannular reaction is highly dependent on the specific conformation of the cycloheptane ring in the transition state. Conformations that bring the reacting centers into close proximity will favor intramolecular processes. The methyl substituent in this compound can exert a steric influence on the conformational landscape, potentially favoring or disfavoring conformations that are conducive to transannular reactions.

Computational and Theoretical Investigations of 1 Bromo 2 Methylcycloheptane Reactivity

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States for Substitution and Elimination

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules and predict their reactivity. For 1-bromo-2-methylcycloheptane, DFT calculations can elucidate the intricate details of its substitution (SN1, SN2) and elimination (E1, E2) reaction pathways. These studies involve mapping the potential energy surface of the reacting system to identify reactants, products, intermediates, and, crucially, the transition states that connect them.

Theoretical investigations on the reactions of similar haloalkanes, such as the cross-coupling of bromocycloheptane, have been performed using DFT. nih.gov These studies explore competitive pathways, including β-hydrogen elimination, which is a key reaction for this compound as well. nih.gov The calculations help in understanding the selectivity between different reaction channels. nih.gov

For this compound, DFT calculations would typically involve optimizing the geometries of the reactants (the cycloalkane and a nucleophile/base), the possible products (substitution and elimination products), and the transition states for each pathway. The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate.

The stereochemistry of the products is also a critical aspect that can be explored using DFT. For instance, in an E2 elimination, the anti-periplanar arrangement of a β-hydrogen and the bromine leaving group is generally favored. DFT calculations can determine the energies of the different conformers of this compound and the transition states leading to various stereoisomeric products.

| Parameter | Description | Typical DFT Functional | Basis Set |

| Geometry Optimization | Finding the lowest energy arrangement of atoms for reactants, products, and transition states. | B3LYP, M06-2X | 6-31G(d), cc-pVTZ |

| Frequency Calculation | To confirm that optimized structures are minima (no imaginary frequencies) or transition states (one imaginary frequency). | B3LYP, M06-2X | 6-31G(d), cc-pVTZ |

| Activation Energy (Ea) | The energy barrier for a reaction, calculated as the difference in energy between the transition state and the reactants. | B3LYP, M06-2X | 6-31G(d), cc-pVTZ |

| Reaction Energy (ΔEr) | The overall energy change of a reaction, calculated as the difference in energy between the products and the reactants. | B3LYP, M06-2X | 6-31G(d), cc-pVTZ |

Molecular Dynamics Simulations for Dynamic Reactivity and Solvent Effects

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems. fz-juelich.de For this compound, MD simulations can provide insights into its conformational flexibility, the role of solvent molecules in its reactions, and the dynamics of the reaction process itself.

An MD simulation numerically solves Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how the positions and velocities of the particles evolve over time. youtube.com This allows for the exploration of the conformational landscape of this compound. The seven-membered ring of cycloheptane (B1346806) is known for its flexibility, and the presence of bromo and methyl substituents adds to the complexity of its conformational preferences. MD simulations can reveal the relative populations of different conformers and the rates of interconversion between them.

Solvent effects play a crucial role in the outcome of substitution and elimination reactions. MD simulations can explicitly model the solvent molecules surrounding this compound, providing a detailed picture of the solvation shell. This is particularly important for understanding reactions that involve charged intermediates, such as SN1 and E1 reactions, where the solvent stabilizes the carbocation. The simulations can also shed light on how solvent molecules participate in the reaction, for example, by acting as a proton shuttle in elimination reactions.

| Simulation Aspect | Information Gained | Common Force Fields | Simulation Software |

| Conformational Analysis | Relative populations and interconversion rates of different chair and boat conformations. | AMBER, CHARMM, OPLS | GROMACS, NAMD, AMBER |

| Solvation Structure | Organization of solvent molecules around the solute, including radial distribution functions. | AMBER, CHARMM, OPLS | GROMACS, NAMD, AMBER |

| Reaction Dynamics | Simulating the reaction trajectory to understand the dynamic events leading from reactants to products. | Reactive force fields (e.g., ReaxFF) | LAMMPS, GROMACS |

| Free Energy Calculations | Determining the free energy profile of a reaction, including the effects of solvation. | AMBER, CHARMM, OPLS | GROMACS, NAMD, AMBER |

Quantum Mechanical Investigations of Intermolecular and Intramolecular Interactions

Quantum mechanical (QM) methods are essential for understanding the nature of chemical bonds and non-covalent interactions within and between molecules. For this compound, QM calculations can provide a detailed description of intramolecular interactions, such as steric and electronic effects, as well as intermolecular interactions with other molecules, such as solvents or reactants.

A key intermolecular interaction involving halogenated compounds is halogen bonding. nih.govacs.orgnih.gov This is a non-covalent interaction where the halogen atom acts as an electrophilic species, interacting with a nucleophile. QM methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, along with DFT, can be used to accurately calculate the strength and geometry of these interactions. nih.gov The presence of a bromine atom in this compound makes it a potential halogen bond donor.

Intramolecularly, the interactions between the bromo and methyl groups, and their influence on the conformation of the cycloheptane ring, can be quantified using QM. These calculations can reveal strain energies associated with different conformations and provide insight into the electronic effects of the substituents on the ring. The polarized nature of the carbon-halogen bond, with a partial positive charge on the carbon and a partial negative charge on the bromine, is a key feature that governs the molecule's reactivity and can be accurately described by QM methods. libretexts.org

| Interaction Type | QM Method | Basis Set | Information Obtained |

| Halogen Bonding | MP2, CCSD(T), DFT | aug-cc-pVTZ | Interaction energy, geometry, and nature of the interaction. |

| Van der Waals Interactions | DFT with dispersion correction (e.g., B3LYP-D3) | aug-cc-pVTZ | Strength of non-covalent interactions with other molecules. |

| Dipole-Dipole Interactions | HF, DFT | 6-311+G(d,p) | Molecular dipole moment and electrostatic potential. |

| Intramolecular Strain | DFT, MP2 | 6-311+G(d,p) | Relative energies of different conformers and steric interactions. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Reactivity and Selectivity

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its biological activity or chemical reactivity. wikipedia.orglibretexts.org For this compound, QSAR modeling could be used to predict its reactivity in various reactions or its potential biological effects based on its structural and physicochemical properties.

A QSAR model is built by first calculating a set of molecular descriptors for a series of compounds with known activities or reactivities. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, partial charges). Then, a mathematical relationship between these descriptors and the activity/reactivity is established using statistical methods like multiple linear regression or machine learning algorithms.

While a specific QSAR model for this compound may not be readily available, it could be developed as part of a larger dataset of halogenated alkanes. Such a model could predict, for example, the rate constants for substitution or elimination reactions, or the selectivity for a particular product. The descriptors used in the model would provide insights into the structural features that govern the reactivity of these compounds.

| Descriptor Type | Examples | Relevance to Reactivity |

| Constitutional | Molecular Weight, Number of Rings | General size and structural characteristics. |

| Topological | Wiener Index, Randić Index | Molecular branching and connectivity. |

| Geometric | Molecular Surface Area, Molecular Volume | Steric effects and accessibility for reaction. |

| Quantum Chemical | HOMO/LUMO Energies, Dipole Moment, Partial Atomic Charges | Electronic properties related to nucleophilicity, electrophilicity, and bond polarity. |

Advanced Synthetic Applications of 1 Bromo 2 Methylcycloheptane

1-Bromo-2-methylcycloheptane as a Versatile Chiral Building Block in Complex Molecule Synthesis

The stereochemical information embedded within chiral molecules like this compound is a critical asset in the synthesis of enantiomerically pure target compounds. The defined spatial arrangement of the bromo and methyl substituents on the flexible cycloheptane (B1346806) ring can be leveraged to control the stereochemical outcome of subsequent reactions.

Utilization in Stereodefined Transformations for Chiral Target Molecules

While specific documented examples of this compound in stereodefined transformations are limited in readily available literature, its utility can be inferred from the well-established chemistry of analogous systems, such as 1-bromo-2-methylcyclohexane. In such systems, the stereochemistry of the starting material dictates the stereochemistry of the product in reactions like nucleophilic substitution and elimination. For instance, in an SN2 reaction, the incoming nucleophile will attack from the backside of the carbon-bromine bond, leading to an inversion of stereochemistry at that center. The stereochemistry at the adjacent methyl-bearing carbon remains unchanged, thus allowing for the predictable formation of a specific diastereomer.

The conformational flexibility of the cycloheptane ring adds a layer of complexity compared to the more rigid cyclohexane (B81311) system. However, this flexibility can also be exploited. By carefully selecting reaction conditions, it may be possible to favor certain ring conformations that expose one face of the molecule to reagents, thereby directing the stereochemical course of the reaction.

Precursor for the Synthesis of Functionalized Cycloheptene (B1346976) Derivatives

Elimination reactions of this compound provide a direct route to functionalized cycloheptene derivatives. The regioselectivity and stereoselectivity of these reactions are influenced by the base used and the stereochemical relationship between the bromine atom and adjacent protons. In an E2 elimination, a strong, non-hindered base will typically favor the formation of the more substituted alkene (Zaitsev's rule), leading to 1-methylcycloheptene (B74865). Conversely, a bulky base, such as potassium tert-butoxide, can favor the formation of the less substituted alkene (Hofmann product), 3-methylcycloheptene, by abstracting a sterically more accessible proton.

The stereochemistry of the starting material is crucial in E2 eliminations, which require an anti-periplanar arrangement of the departing proton and the bromine atom. This requirement dictates which protons can be removed and, consequently, the position of the newly formed double bond.

Table 1: Regioselectivity in the Elimination of this compound

| Base | Predicted Major Product | Rationale |

| Sodium Ethoxide | 1-Methylcycloheptene | Favors Zaitsev product formation. |

| Potassium tert-Butoxide | 3-Methylcycloheptene | Favors Hofmann product formation due to steric hindrance. |

Strategies for Further Functionalization of the Cycloheptane Ring System

The bromine atom in this compound serves as a key functional group for introducing further complexity and diversity into the cycloheptane scaffold through a variety of powerful chemical transformations.

Application in Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This compound is a suitable substrate for a range of these transformations.

Suzuki Coupling: Reaction with an organoboron reagent in the presence of a palladium catalyst and a base would lead to the formation of a new carbon-carbon bond at the C1 position. This allows for the introduction of various alkyl, alkenyl, or aryl groups.

Heck Coupling: Palladium-catalyzed reaction with an alkene would introduce a new vinyl group, providing a handle for further functionalization.

Sonogashira Coupling: Coupling with a terminal alkyne, typically catalyzed by palladium and copper, would result in the formation of an alkynylated cycloheptane derivative.

The success of these reactions would depend on the choice of catalyst, ligands, base, and solvent to optimize the reaction conditions for the specific cycloheptyl bromide substrate.

Table 2: Potential Cross-Coupling Reactions of this compound

| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki | RB(OH)₂ | Pd(PPh₃)₄, Na₂CO₃ | Alkylated/Arylated Cycloheptane |

| Heck | R-CH=CH₂ | Pd(OAc)₂, PPh₃, Et₃N | Alkenylated Cycloheptane |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Et₃N | Alkynylated Cycloheptane |

Exploration of Rearrangement Reactions for Scaffold Diversification

Rearrangement reactions offer a powerful strategy for altering the carbon skeleton of a molecule, leading to the formation of new and often complex ring systems. While specific rearrangement reactions starting from this compound are not well-documented, the principles of carbocation chemistry suggest potential pathways for scaffold diversification.

For instance, under conditions that favor the formation of a carbocation at the C1 position (e.g., treatment with a Lewis acid), a 1,2-hydride or 1,2-methyl shift could occur, leading to a rearranged carbocation that could then be trapped by a nucleophile. More profound skeletal changes could be envisioned through ring-contraction or ring-expansion reactions, although these are generally less common for seven-membered rings compared to smaller, more strained systems.

Methodological Development for Accessing Chemically Relevant Scaffolds

The development of new synthetic methods that utilize this compound as a starting material can lead to the efficient construction of novel and chemically relevant scaffolds. By combining the reactions discussed above in sequential or tandem processes, complex molecular architectures can be assembled.

For example, a Sonogashira coupling to introduce an alkyne could be followed by an intramolecular reaction, such as a Pauson-Khand reaction or an intramolecular Diels-Alder reaction, to construct polycyclic systems containing the cycloheptane ring. Similarly, a Suzuki coupling to introduce an aryl group could be followed by intramolecular C-H activation to create fused ring systems. The development of such synthetic cascades would significantly enhance the value of this compound as a versatile building block in diversity-oriented synthesis and the construction of libraries of complex molecules for biological screening.

Future Research Directions in the Chemistry of this compound

The functionalization of cycloalkanes is a cornerstone of synthetic organic chemistry, providing pathways to complex molecules with applications in materials science and pharmaceuticals. Within this class of compounds, this compound represents a structurally intriguing, chiral alkyl halide. While its fundamental reactivity is understood, the next wave of chemical innovation promises to unlock more precise, efficient, and sustainable methods for its synthesis and transformation. This article explores the key future research directions and unexplored avenues that are set to define the next chapter in the study of this compound and its derivatives.

Future Research Directions and Unexplored Avenues

The exploration of advanced synthetic methodologies is poised to revolutionize the synthesis and manipulation of substituted cycloheptanes like 1-Bromo-2-methylcycloheptane. Future research will likely focus on overcoming the persistent challenges of selectivity and efficiency that characterize traditional synthetic methods.

A primary challenge in the synthesis of this compound is achieving high levels of regio- and stereoselectivity. The methylcycloheptane scaffold presents multiple secondary C-H bonds, which are often difficult to differentiate using classical free-radical halogenation methods. Future research will be heavily invested in developing sophisticated catalytic systems that can direct bromination to a specific carbon atom with high fidelity.

Transition-metal catalysis, particularly using ruthenium and copper complexes, has shown promise for directing C-H functionalization. nih.govbeilstein-journals.org Future work could focus on designing bespoke ligands for these metals that recognize the specific steric and electronic environment of a target C-H bond on the cycloheptane (B1346806) ring. For instance, developing a catalyst that can selectively functionalize the C-H bond at the C7 position, remote from the existing methyl group, would be a significant breakthrough. Another promising area is the use of visible-light photoredox catalysis, which can promote C-H bromination via different radical intermediates, potentially offering complementary selectivity to traditional methods. acs.org Research into N-bromoamide reagents, activated by light, could lead to catalysts that favor secondary C-H bonds over the tertiary one, a reversal of typical reactivity. acs.org

| Catalytic System | Target Selectivity | Potential Advantages | Research Focus |

| Ruthenium-based Catalysts | meta-like C-H Bromination | Directed functionalization away from existing substituents. | Ligand design for cycloalkane substrates. |

| Copper-catalyzed Systems | Aerobic C-H Bromination | Use of air as an oxidant, milder conditions. | Improving catalyst turnover and substrate scope. |

| Visible-Light Photoredox | Secondary C-H Selectivity | Overcoming inherent tertiary C-H reactivity. | Development of novel photocatalysts and bromo-reagents. |

| Organocatalysis | Metal-free C-H Activation | Avoids metal contamination in products. | Discovery of robust organocatalysts for aliphatic C-H bonds. |

The synthesis of alkyl halides, including bromination reactions, can be hazardous due to the use of toxic reagents and the highly exothermic nature of the reactions. researchgate.netscispace.com Flow chemistry, which involves performing reactions in a continuously flowing stream through a reactor, offers significant advantages in safety and process control. umontreal.carsc.org

Future research will likely involve the development of dedicated microreactor systems for the synthesis of this compound. researchgate.net These systems allow for precise control over reaction parameters such as temperature, pressure, and mixing, which is difficult to achieve in conventional batch reactors. beilstein-journals.org The high surface-area-to-volume ratio in microreactors enables rapid heat dissipation, mitigating the risk of thermal runaways. scispace.com Furthermore, hazardous reagents can be generated and consumed in situ, minimizing their storage and handling. researchgate.net Telescoping multiple reaction steps—such as the bromination of methylcycloheptane followed by a subsequent nucleophilic substitution or elimination—into a single, continuous flow process without isolating intermediates is a key goal that would dramatically improve efficiency and reduce waste. rsc.org

| Parameter | Batch Processing Challenge | Flow Chemistry Advantage | Future Research Goal for this compound |

| Heat Transfer | Risk of hotspots and thermal runaway in exothermic brominations. | Excellent heat dissipation due to high surface-to-volume ratio. | Design of an optimized flow reactor for safe, scalable bromination. |

| Mixing | Inefficient mixing can lead to poor selectivity and side products. | Rapid and efficient mixing enhances reaction rates and selectivity. | Studying the effect of mixing patterns on isomer distribution. |

| Safety | Handling and storage of bulk quantities of hazardous reagents like bromine. | In-situ generation and immediate consumption of hazardous intermediates. | Development of a fully automated, on-demand synthesis platform. |

| Scalability | Scaling up batch reactions is often non-linear and problematic. | Linear scalability by running the system for longer or in parallel. | Demonstrating multi-gram to kilogram scale continuous production. |

Nature has evolved enzymes, known as halogenases, that can install halogen atoms onto complex molecules with unparalleled precision. tandfonline.comport.ac.uk While chemical methods often struggle with selectivity on unactivated aliphatic scaffolds, biocatalytic approaches offer a potential solution. biorxiv.org A significant future avenue is the discovery and engineering of halogenase enzymes capable of acting on non-native substrates like methylcycloheptane. rsc.org

Fe(II)/α-ketoglutarate-dependent halogenases are particularly interesting as they are known to catalyze the halogenation of unactivated C-H bonds via a radical mechanism. biorxiv.org Researchers could use techniques like directed evolution to mutate the active site of a known halogenase, tailoring it to accept methylcycloheptane and direct bromination to a single, desired position. This would provide access to specific isomers of this compound that are nearly impossible to isolate from chemical synthesis.

Furthermore, the integration of biocatalysis with traditional chemistry—a chemoenzymatic approach—holds immense potential. nih.gov For example, a highly selective enzymatic bromination could be followed by a transition-metal-catalyzed cross-coupling reaction to install a new carbon-carbon bond, all performed in a one-pot sequence. nih.gov

The synthesis of a specific isomer of this compound is a complex optimization problem with many variables, including catalyst, solvent, temperature, and reagents. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to navigate these high-dimensional chemical spaces. pharmaceutical-technology.comnih.govsynthiaonline.com

| AI/ML Application | Objective | Methodology | Potential Impact |

| Regioselectivity Prediction | Predict the major bromination site on the methylcycloheptane ring. | Train a neural network on a database of known halogenation reactions. digitellinc.comsemanticscholar.org | Guide the choice of reagents and catalysts to target a specific isomer. |

| Reaction Condition Optimization | Identify the optimal temperature, solvent, and catalyst for a desired outcome. | Use a Bayesian optimization algorithm coupled with an automated reactor. researchgate.net | Accelerate the discovery of high-yield synthetic routes. |

| De Novo Synthesis Planning | Propose novel, multi-step synthetic pathways to derivatives. | Employ retrosynthesis algorithms to identify potential disconnections. synthiaonline.com | Uncover non-intuitive and more efficient synthetic strategies. |

| Catalyst Design | Generate novel catalyst structures with enhanced selectivity. | Utilize generative models to design ligands with desired properties. nih.gov | Accelerate the development of next-generation catalytic systems. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.